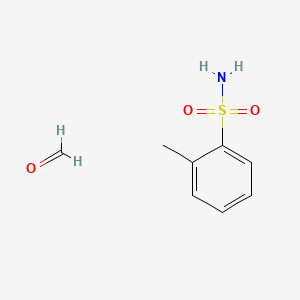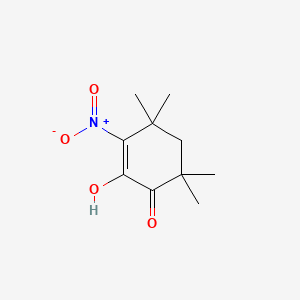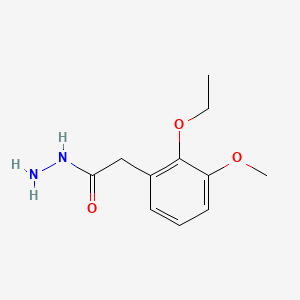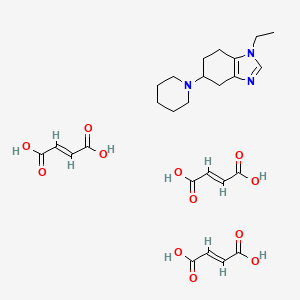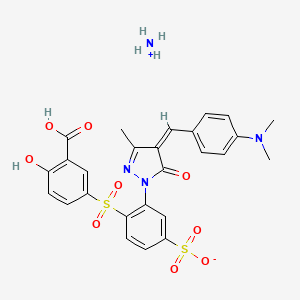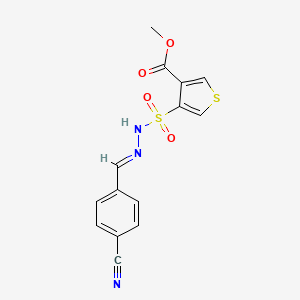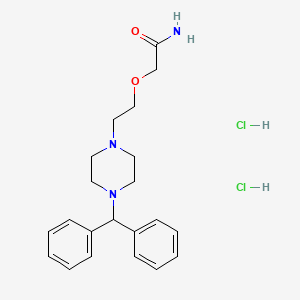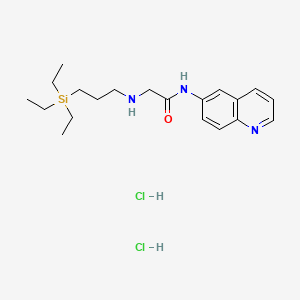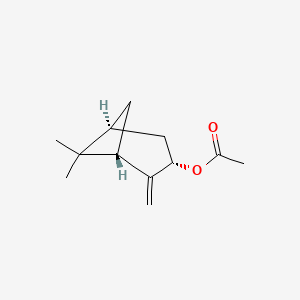
Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its multiple phosphonate groups and a hexaazaoctadecane backbone, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexaazaoctadecane backbone, followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct attachment of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of bone-related diseases due to its affinity for calcium ions.
Industry: The compound is used in the development of advanced materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can chelate metal ions, making the compound effective in inhibiting metalloproteinases and other metal-dependent enzymes. Additionally, its structure allows it to form stable complexes with various biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecakalium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- 2,5,8,11,14,17-Hexakis(hexyloxy)hexabenzo[bc,ef,hi,kl,no,qr]coronene
Uniqueness
Compared to similar compounds, Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate stands out due to its specific arrangement of phosphonate groups and the hexaazaoctadecane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
93858-92-5 |
|---|---|
Formule moléculaire |
C18H82N16O24P8 |
Poids moléculaire |
1154.7 g/mol |
Nom IUPAC |
decaazanium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C18H52N6O24P8.10H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);10*1H3 |
Clé InChI |
UNXOCSVEXXRGTE-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


